a-(2-Methoxyethyl)benzenemethanamine HCl
Description
Contextual Overview of Benzenemethanamine Derivatives in Contemporary Organic Synthesis and Materials Science
Benzenemethanamine, also known as benzylamine (B48309), and its derivatives are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine. wikipedia.org This structural motif is a cornerstone in organic chemistry, serving as a crucial precursor and intermediate in the synthesis of a wide array of more complex molecules. wikipedia.orgechemi.com In the realm of organic synthesis, these derivatives are employed in the production of pharmaceuticals, dyes, and polymers. echemi.com For example, the amine functionality allows for their use in catalytic processes, such as in the formation of polyurethane foams and epoxy resins. wikipedia.org
The reactivity of the amine group, coupled with the stability of the benzene (B151609) ring, makes these compounds valuable building blocks. smolecule.com Researchers have explored various synthetic methodologies, including N-alkylation of amines with alcohols and the Petasis reaction, to create a diverse library of benzenemethanamine derivatives. organic-chemistry.org This ongoing research continually expands the toolbox available to chemists for constructing novel molecules and materials.
Chemical Significance of the a-(2-Methoxyethyl)benzenemethanamine HCl Scaffold as a Research Target
The specific structure of this compound, with its methoxyethyl group, presents a unique scaffold for chemical exploration. This particular arrangement of atoms imparts distinct physical and chemical properties that are of interest to researchers. The presence of both an amine and an ether functional group within the same molecule allows for a range of potential chemical transformations and interactions.
The hydrochloride form of the compound enhances its stability and water solubility, making it easier to handle and utilize in various experimental settings. wikipedia.org The core structure is a primary amine, which is a key functional group in many organic reactions. smolecule.com The methoxyethyl substituent introduces a degree of flexibility and polarity that can influence the molecule's reactivity and its interactions with other chemical species. This makes it a valuable intermediate for synthesizing more complex target molecules in multi-step synthetic pathways.
Below is a table summarizing the key chemical identifiers for this compound:
| Property | Value |
| CAS Number | 432042-06-3 |
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | 3-methoxy-1-phenylpropan-1-amine hydrochloride |
| Synonym | 3-methoxy-1-phenylpropan-1-amine hydrochloride |
| InChI Key | JSIHOPBJRNSLLU-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comguidechem.com
General Scope and Objectives of Academic Investigations into this compound
Academic research into this compound is primarily focused on its potential as a building block in the synthesis of novel organic compounds. The objectives of these investigations are multifaceted and include:
Exploration of Synthetic Routes: A key area of research is the development of efficient and scalable methods for the synthesis of this compound itself, as well as its use in subsequent reactions. This involves studying reaction conditions, catalysts, and reagents to optimize yield and purity.
Creation of Novel Derivatives: Researchers are actively exploring the chemical reactivity of the amine and methoxyethyl groups to create a library of new derivatives. This can involve reactions such as acylation, alkylation, and condensation to append different functional groups to the core scaffold.
Investigation of Structural Properties: Detailed characterization of the compound and its derivatives is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to elucidate the precise molecular structure and purity of the synthesized compounds. smolecule.com
Probing for Potential Applications: While direct applications are still under investigation, the structural motifs present in this compound suggest its potential as a precursor for compounds with interesting properties. The broader family of benzenemethanamines has known applications in various fields, and researchers are exploring whether derivatives of this specific compound may exhibit novel or enhanced functionalities.
The ultimate goal of this academic research is to expand the fundamental understanding of the chemistry of this compound and to pave the way for its potential use in the development of new technologies and materials.
Structure
2D Structure
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-methoxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H |
InChI Key |
JSIHOPBJRNSLLU-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for A 2 Methoxyethyl Benzenemethanamine Hcl
Retrosynthetic Analysis of the a-(2-Methoxyethyl)benzenemethanamine Core Structure
Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For α-(2-Methoxyethyl)benzenemethanamine, the primary disconnection occurs at the carbon-nitrogen bond of the amine, as this bond is typically formed late in a synthetic sequence. This disconnection suggests a precursor ketone, 1-phenyl-3-methoxypropan-1-one, and an ammonia (B1221849) equivalent. This approach simplifies the complex target molecule into more readily accessible synthons. amazonaws.comias.ac.in
Further disconnection of the precursor ketone, 1-phenyl-3-methoxypropan-1-one, can be envisioned through a Friedel-Crafts acylation-type reaction, leading to benzene (B151609) and 3-methoxypropionyl chloride as starting materials. This multi-step retrosynthetic pathway provides a logical framework for developing various synthetic routes to the target compound.
Exploration of Synthetic Routes for Substituted Benzenemethanamines
Several synthetic methodologies can be employed to construct the α-(2-Methoxyethyl)benzenemethanamine core structure, each with its own advantages and challenges.
Reductive Amination Approaches for Alpha-Functionalization
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. jocpr.com This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of α-(2-Methoxyethyl)benzenemethanamine synthesis, the key intermediate is 1-phenyl-3-methoxypropan-1-one. This ketone can be reacted with ammonia or an ammonia source, followed by reduction of the resulting imine intermediate to yield the desired primary amine. jocpr.com
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is often preferred for its ability to selectively reduce the imine in the presence of the ketone, allowing for a one-pot reaction.
Stereoselective Synthetic Pathways to Chiral a-(2-Methoxyethyl)benzenemethanamine HCl
Since α-(2-Methoxyethyl)benzenemethanamine possesses a chiral center at the benzylic carbon, the development of stereoselective synthetic routes is of significant interest. Asymmetric reductive amination is a powerful strategy to achieve this goal, enabling the synthesis of enantiomerically enriched amines. jocpr.com This can be accomplished through several approaches:
Chiral Catalysts: The use of chiral transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, in combination with a chiral ligand, can facilitate the enantioselective reduction of the intermediate imine. google.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or ketone can direct the stereochemical outcome of the reduction, after which the auxiliary can be cleaved to yield the chiral amine.
Enzyme-Catalyzed Reactions: Biocatalysis, utilizing enzymes such as transaminases or imine reductases, offers a highly selective and environmentally benign approach to the synthesis of chiral amines. nih.gov These enzymes can exhibit high enantioselectivity under mild reaction conditions.
The development of these stereoselective methods is crucial for accessing specific enantiomers of α-(2-Methoxyethyl)benzenemethanamine HCl, which may have distinct pharmacological properties.
Nucleophilic Substitution and Addition Strategies
Alternative synthetic strategies involve nucleophilic substitution or addition reactions. One potential route could involve the nucleophilic addition of a methoxyethyl organometallic reagent (e.g., a Grignard or organolithium reagent) to benzonitrile. The resulting imine could then be hydrolyzed and subsequently reduced to the desired amine.
Another approach could be the nucleophilic substitution of a suitable leaving group at the benzylic position of a precursor molecule. For example, the reaction of α-(1-haloethyl)benzene with a 2-methoxyethylamine (B85606) equivalent could potentially form the target compound, though this route may be complicated by side reactions.
Development of Efficient and Scalable Synthetic Procedures
The transition from a laboratory-scale synthesis to an efficient and scalable industrial process requires careful optimization of all reaction parameters.
Optimization of Reaction Parameters (e.g., solvent effects, temperature, reaction time, reagent stoichiometry)
The yield and purity of α-(2-Methoxyethyl)benzenemethanamine HCl are highly dependent on the reaction conditions. A systematic optimization of these parameters is essential for developing a robust and economical synthesis.
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the stability of intermediates. For reductive amination, alcoholic solvents like methanol (B129727) or ethanol (B145695) are commonly used. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) may also be suitable depending on the specific reducing agent and substrates.
Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. An optimal temperature must be determined to ensure a reasonable reaction time while minimizing the formation of impurities. Lower temperatures are often favored in asymmetric synthesis to enhance enantioselectivity.
Reaction Time: Monitoring the reaction progress over time is crucial to determine the point of maximum conversion and to avoid prolonged reaction times that could lead to product degradation or the formation of byproducts.
Reagent Stoichiometry: The molar ratio of the ketone, amine source, and reducing agent must be carefully controlled. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to purification challenges.
The following interactive table illustrates a hypothetical optimization study for the reductive amination of 1-phenyl-3-methoxypropan-1-one.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Reducing Agent (equiv.) | Yield (%) |
| 1 | Methanol | 25 | 24 | NaBH₄ (1.5) | 65 |
| 2 | Methanol | 50 | 12 | NaBH₄ (1.5) | 78 |
| 3 | Ethanol | 25 | 24 | NaBH₄ (1.5) | 68 |
| 4 | Methanol | 25 | 24 | NaBH₃CN (1.2) | 85 |
| 5 | Methanol | 0 | 48 | NaBH₃CN (1.2) | 82 |
| 6 | THF | 25 | 24 | NaBH₃CN (1.2) | 75 |
This is a hypothetical data table for illustrative purposes.
Evaluation of Catalytic and Non-Catalytic Methods for Enhanced Yield and Selectivity
The production of this compound can be approached through several synthetic routes, primarily involving the reductive amination of a suitable ketone precursor, 1-phenyl-3-methoxy-1-propanone, with ammonia. The efficiency of this transformation is highly dependent on the chosen method, with both catalytic and non-catalytic systems offering distinct advantages and disadvantages.
Catalytic Reductive Amination:
Catalytic reductive amination is a widely employed and atom-economical method for the synthesis of amines. wikipedia.org This one-pot reaction typically involves the reaction of a ketone with ammonia in the presence of a reducing agent and a catalyst. wikipedia.org For the synthesis of a-(2-Methoxyethyl)benzenemethanamine, this would involve the direct reaction of 1-phenyl-3-methoxy-1-propanone with ammonia and a reducing agent, often hydrogen gas, in the presence of a metal catalyst.
Commonly used catalysts for such transformations include nickel, palladium, platinum, and ruthenium-based systems. wikipedia.orgresearchgate.net Iron-based catalysts have also emerged as a more sustainable and cost-effective alternative. nih.gov The choice of catalyst can significantly impact the reaction's yield and selectivity. For instance, nickel catalysts are known for their good activity and relative abundance. wikipedia.org Ruthenium catalysts, particularly on supports like zirconia, have shown high efficiency in the reductive amination of biomass-derived aldehydes and ketones in aqueous ammonia. nih.gov
The reaction conditions, including temperature, pressure of hydrogen gas, and the concentration of ammonia, are crucial parameters that require optimization to maximize the yield of the desired primary amine and minimize the formation of by-products such as the corresponding secondary amine or alcohol. nih.govd-nb.info
Non-Catalytic Methods:
Non-catalytic methods for reductive amination often employ stoichiometric reducing agents. A classic example is the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. libretexts.org This method typically requires high reaction temperatures. libretexts.org While it avoids the use of expensive metal catalysts and high-pressure hydrogenation equipment, the high temperatures can sometimes lead to side reactions and lower yields for certain substrates.
Another non-catalytic approach involves the use of hydride reducing agents, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), to reduce a pre-formed imine intermediate. umich.eduorgoreview.com This two-step, one-pot process involves the initial reaction of the ketone with ammonia to form the imine, which is then reduced in situ. The choice of reducing agent is critical; for instance, sodium cyanoborohydride is often preferred due to its selectivity for the imine over the ketone starting material. acsgcipr.org
Interactive Data Table: Comparison of Synthetic Methods for Primary Amine Synthesis
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Reductive Amination | Ni, Pd, Pt, Ru, Fe | H2 gas, elevated temperature and pressure | High atom economy, catalytic nature reduces waste wikipedia.org | Requires specialized high-pressure equipment, potential for catalyst deactivation |
| Leuckart Reaction | Ammonium formate / Formamide | High temperature (120-165 °C) libretexts.org | No metal catalyst required, simple reagents | High reaction temperatures, potential for side reactions |
| Hydride Reduction of Imine | NaBH4, NaBH3CN | Mild conditions, often at room temperature | Mild reaction conditions, high selectivity with appropriate hydride reagent acsgcipr.org | Stoichiometric use of reducing agent generates more waste |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include solvent selection, atom economy, and step efficiency.
Solvent Selection and Minimization Strategies
The choice of solvent plays a significant role in the environmental impact of a chemical process. Traditional reductive amination reactions have often been carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). researchgate.net However, these solvents are now recognized as environmentally hazardous.
Recent research has focused on identifying greener alternatives. For reductive aminations using borane-based reductants, ethyl acetate (B1210297) has been identified as a more environmentally acceptable solvent. researchgate.netresearchgate.net Alcohols are also considered a greener solvent class, though caution is necessary when using them in catalytic hydrogenations, as they can potentially undergo oxidation and lead to impurities. researchgate.net For certain catalytic systems, water has been shown to be an effective solvent, particularly in the presence of specific catalysts. researchgate.net The use of aqueous ammonia not only serves as the nitrogen source but also as a solvent, further reducing the organic solvent footprint. nih.gov
Solvent minimization strategies, such as performing reactions under neat (solvent-free) conditions or in highly concentrated solutions, can also significantly reduce waste and improve process efficiency.
Atom Economy and Step Efficiency Analysis
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A higher atom economy indicates a more sustainable process with less waste generation.
The catalytic reductive amination of 1-phenyl-3-methoxy-1-propanone with ammonia and hydrogen to form a-(2-Methoxyethyl)benzenemethanamine represents a highly atom-economical route. In this ideal transformation, all the atoms from the reactants are incorporated into the final product and water, a benign byproduct.
Reaction: C10H12O2 + NH3 + H2 → C10H15NO + H2O
In contrast, methods that utilize stoichiometric reagents, such as the reduction of an imine with sodium borohydride, have a lower atom economy due to the generation of inorganic byproducts from the reducing agent.
Step Efficiency:
Chemical Reactivity and Advanced Transformations of A 2 Methoxyethyl Benzenemethanamine Hcl
Reactivity Profiles of the Primary Amine Functionality
The primary amine group is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations are fundamental to constructing more complex molecular architectures.
Formation of Amides, Ureas, and Thioureas
Amide Synthesis: The primary amine of a-(2-Methoxyethyl)benzenemethanamine undergoes facile acylation to form stable amide bonds. This is one of the most common transformations for primary amines. The reaction is typically performed by treating the free base form of the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent. The use of acyl chlorides in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) is a highly efficient method. hud.ac.uk Alternatively, direct condensation with a carboxylic acid can be achieved using peptide coupling reagents. nih.govorganic-chemistry.org
Urea (B33335) Formation: Substituted ureas can be synthesized from the primary amine through its reaction with isocyanates. This addition reaction is generally rapid and high-yielding. An alternative, two-step approach involves the reaction with phosgene (B1210022) or a phosgene equivalent to generate an intermediate isocyanate, which can then be reacted with another amine. researchgate.netresearchgate.net This allows for the synthesis of both symmetrical and unsymmetrical ureas.
Thiourea (B124793) Synthesis: Analogous to urea formation, thioureas are prepared by reacting the primary amine with an isothiocyanate. researchgate.netorganic-chemistry.org The sulfur atom in the isothiocyanate is electrophilic, and the amine nitrogen acts as the nucleophile. nih.govchemeurope.com These reactions are typically straightforward, providing access to a wide range of thiourea derivatives which have applications in various fields of chemistry. researchgate.net
Table 1: Synthesis of Amine Derivatives
| Derivative | Reagent Class | Typical Reagents | General Conditions |
| Amide | Acyl Halide | R-COCl | Aprotic solvent (e.g., DCM), Base (e.g., Et3N), 0°C to RT |
| Activated Acid | R-COOH, Coupling Agent | DCC, EDC, or HATU in aprotic solvent (e.g., DMF) | |
| Urea | Isocyanate | R-N=C=O | Aprotic solvent (e.g., THF, DCM), RT |
| Thiourea | Isothiocyanate | R-N=C=S | Aprotic solvent (e.g., Acetone, THF), RT |
Alkylation and Arylation Reactions of the Nitrogen Center
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, most commonly alkyl halides. This reaction proceeds via nucleophilic substitution. Direct alkylation can sometimes lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. semanticscholar.org To achieve selective mono-alkylation, reductive amination is a preferred method. This involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org
N-Arylation: The introduction of an aryl group onto the nitrogen center is a key transformation. Modern methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have become standard for this purpose. nih.gov This reaction couples the amine with an aryl halide or aryl triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov This methodology is highly versatile and tolerates a wide range of functional groups.
Table 2: N-Alkylation and N-Arylation Reactions
| Reaction | Reagent Class | Typical Reagents | Catalyst/Conditions |
| N-Alkylation | Alkyl Halide | R-X (X=Cl, Br, I) | Base (e.g., K₂CO₃), Polar solvent |
| Reductive Amination | R'R''C=O | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | |
| N-Arylation | Aryl Halide | Ar-X (X=Br, I) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
Cyclization Reactions Involving the Amine Group
The primary amine functionality, in conjunction with the rest of the molecule's scaffold, can be utilized in the synthesis of nitrogen-containing heterocyclic systems. The specific cyclization pathway depends on the nature of the co-reactant, which must typically possess at least two electrophilic sites. For instance, reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five- or six-membered rings, respectively. Iridium-catalyzed N-heterocyclization with diols represents another modern approach to synthesizing cyclic amines. organic-chemistry.org Photocatalytic methods involving benzylic C-H oxidation followed by cyclization have also been developed for related substrates, leading to heterocycles like oxazoles. acs.org
Transformations at the Benzylic Carbon (Alpha-Position)
The carbon atom directly attached to both the phenyl ring and the amine-bearing side chain is known as the benzylic carbon. This position is particularly reactive because it can stabilize radicals, carbocations, and carbanions through resonance with the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org This enhanced reactivity allows for a unique set of transformations at this chiral center. chemistrysteps.comyoutube.com
Stereoselective Reactions at the Chiral Center
Maintaining or controlling the stereochemistry at the chiral benzylic center is crucial for many applications. Chiral benzylic amines are important motifs in bioactive compounds. researchgate.netrochester.edu
Stereospecific cross-coupling reactions have emerged as a powerful tool for modifying benzylic positions without loss of stereochemical integrity. For example, nickel-catalyzed coupling reactions of benzylic alcohol derivatives (such as ethers or esters) can proceed with either net inversion or retention of configuration, depending on the specific catalytic system. acs.org This suggests that if the amine in a-(2-Methoxyethyl)benzenemethanamine were part of a directing group or converted into a suitable electrophile, stereospecific C-C or C-heteroatom bond formation could be achieved. Asymmetric synthesis methods, such as enantioselective C-H amination using chiral rhodium catalysts, also highlight the potential for creating or modifying such chiral centers with high enantiocontrol. researchgate.net
Electrophilic and Nucleophilic Substitutions
Nucleophilic Substitution: While the amine itself is not a leaving group, it can be transformed into one, or reactions can be performed on precursors where a leaving group (e.g., a halide or tosylate) is present at the benzylic position. Benzylic substrates are highly susceptible to nucleophilic substitution via both Sₙ1 and Sₙ2 pathways. The resonance-stabilized benzylic carbocation makes the Sₙ1 pathway particularly favorable for secondary benzylic systems. However, direct displacement on a primary benzylic amine itself is not feasible. Instead, transformations would typically involve a derivative.
Electrophilic Substitution: Direct electrophilic substitution on the saturated benzylic carbon is uncommon. However, reactions that proceed through a benzylic carbanion or radical intermediate allow for reaction with an electrophile. Recent advances have enabled the direct C(sp³)–H arylation of benzylamines. rsc.org These reactions often employ photoredox or synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis to generate a benzylic radical, which is then trapped by an arylating agent. rsc.org This approach allows for the formation of 1,1-diarylmethylamines from benzylic amine precursors. Traditional electrophilic aromatic substitution, by contrast, occurs on the phenyl ring rather than the benzylic carbon. masterorganicchemistry.comyoutube.commasterorganicchemistry.com
Chemical Modifications of the Methoxyethyl Moiety
The methoxyethyl group offers specific pathways for chemical alteration, primarily through targeting the ether linkage or modifying the carbon chain.
Ether Cleavage Reactions for Hydroxyl Group Formation
The conversion of the methoxyethyl group to a hydroxyethyl (B10761427) group is a key transformation, unmasking a primary alcohol for further functionalization. This ether cleavage is typically achieved under strong acidic conditions or with specific Lewis acids.
One of the most effective and widely used reagents for cleaving aryl methyl ethers, and by extension, alkyl ethers, is boron tribromide (BBr₃). commonorganicchemistry.comnih.gov The reaction proceeds by the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. nih.gov Subsequent nucleophilic attack by a bromide ion on the methyl group results in the cleavage of the C-O bond, yielding a borate (B1201080) intermediate that is hydrolyzed upon aqueous workup to the desired alcohol. nih.govmdma.ch The reaction is typically performed in an inert solvent like dichloromethane (B109758) at or below room temperature. commonorganicchemistry.comorgsyn.org While highly efficient, the stoichiometry of BBr₃ can be crucial, as studies have shown that one equivalent of the reagent can cleave up to three equivalents of an ether. nih.govnih.gov
Strong protic acids, such as hydrobromic acid (HBr), can also be used for ether cleavage, though they often require elevated temperatures. commonorganicchemistry.commdma.ch The mechanism involves protonation of the ether oxygen, followed by nucleophilic substitution by the bromide ion. wikipedia.org However, these harsh conditions may lead to side reactions, particularly given the presence of a benzylic amine.
| Reagent | Typical Conditions | Mechanism | Key Considerations |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, 0°C to RT | Lewis acid-mediated cleavage | Highly effective, moisture-sensitive, stoichiometry can be optimized. nih.govmdma.chorgsyn.org |
| Hydrobromic Acid (HBr) | Aqueous or acetic acid, elevated temp. | Acid-catalyzed nucleophilic substitution (Sₙ1/Sₙ2) | Harsh conditions may not be suitable for sensitive substrates. commonorganicchemistry.commdma.ch |
Oxidative and Reductive Transformations of the Side Chain
The side chain of a-(2-Methoxyethyl)benzenemethanamine contains two primary sites susceptible to oxidation: the benzylic C-H bond and the C-H bonds adjacent to the ether oxygen.
Oxidative cleavage of the benzylic C-H bond is a common transformation for benzylic ethers and amines. researchgate.netnih.gov Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (a TEMPO-derived oxoammonium salt) can oxidatively cleave benzylic ethers to the corresponding aromatic aldehydes or ketones. researchgate.net The mechanism is believed to involve a hydride abstraction from the benzylic carbon. researchgate.net Similarly, nitric acid in dichloromethane has been reported to oxidize benzylic ethers to carbonyl derivatives. researchgate.net Another approach involves the generation of bromo radicals from alkali metal bromides, which can abstract a hydrogen atom from the benzylic position, leading to an intermediate that is further oxidized and hydrolyzed to a carbonyl compound. organic-chemistry.org
Reductive transformations of the methoxyethyl side chain are less common unless other functional groups are present. However, cleavage of the benzyl (B1604629) C-O bond in related ether systems can be achieved reductively, which would represent a more profound structural change than simple ether cleavage.
Cross-Coupling Reactions Involving Related Benzylic Systems
While specific cross-coupling data on a-(2-Methoxyethyl)benzenemethanamine HCl is not prevalent, the reactivity of related chiral benzylic amines in such reactions provides significant insight. The primary amine and the ortho-C-H bonds of the phenyl ring are key handles for these transformations.
Palladium(II)-catalyzed enantioselective C–H cross-coupling has been demonstrated for the kinetic resolution of racemic benzylamines. nih.gov In this approach, a chiral ligand directs the ortho-arylation of the phenyl ring with an arylboronic acid partner, allowing for the separation of enantiomers and the creation of valuable chiral bis-aryl compounds. nih.gov The amino group, often protected, acts as a directing group for this C-H activation. nih.gov
Copper-catalyzed N-arylation (Ullmann reaction) is another relevant transformation, coupling benzylamines with aryl halides to form N-arylbenzylamines. researchgate.net Furthermore, radical-based methods have enabled the direct α-C–H cross-coupling of benzylamines with sterically hindered alkyl iodides, catalyzed by pyridoxal, to form α-branched benzylamines. chinesechemsoc.org This demonstrates that the benzylic position can be directly functionalized through C-C bond formation. chinesechemsoc.org
| Reaction Type | Catalyst/Reagent | Coupling Partner | Key Outcome |
|---|---|---|---|
| Enantioselective C-H Arylation | Pd(II) with chiral ligand | Arylboronic acid | Kinetic resolution and synthesis of ortho-arylated benzylamines. nih.gov |
| N-Arylation (Ullmann) | Copper(I) Iodide (CuI) | Aryl Bromide | Formation of N-arylbenzylamines. researchgate.net |
| α-C–H Alkylation | Pyridoxal / Photoredox | Alkyl Iodide | Direct formation of α-branched benzylamines. chinesechemsoc.org |
Investigation of Chemo-, Regio-, and Diastereoselectivity in Derivatization
The derivatization of a-(2-Methoxyethyl)benzenemethanamine presents interesting challenges in selectivity due to the presence of the primary amine and the chiral center.
Chemoselectivity is paramount when multiple reactive sites are present. The acylation of the primary amine is a fundamental reaction. High chemoselectivity for N-acylation over O-acylation (if the ether were cleaved to an alcohol) or C-acylation can be achieved using various methods. For instance, using anhydrides in an aqueous medium can selectively acylate amines in the presence of hydroxyl groups. researchgate.netsemanticscholar.org Mild catalysts like magnesium chloride have also been shown to efficiently and chemoselectively promote the N-acylation of benzylic amines. tsijournals.com The much higher nucleophilicity of the amine compared to the ether oxygen ensures that reactions with electrophiles like acyl chlorides or anhydrides occur exclusively at the nitrogen atom.
Regioselectivity is primarily a concern in reactions involving the aromatic ring, such as the C-H functionalization reactions discussed previously. The amine group (or a protected derivative) typically directs electrophilic substitution or metal-catalyzed C-H activation to the ortho position. nih.gov
Diastereoselectivity becomes important when a new stereocenter is created during derivatization. The existing stereocenter at the benzylic carbon can influence the stereochemical outcome of reactions at the α-carbon or the adjacent nitrogen atom. For example, in the alkylation of related N-benzyldiphenylphosphinamides, deprotonation and subsequent reaction with electrophiles can proceed with high diastereospecificity. While not directly derivatizing the target compound, this illustrates the principle of substrate-controlled diastereoselection in chiral benzylic amine systems.
Role As a Precursor and Building Block in Complex Chemical Architectures
Utility in the Modular Assembly of Polyfunctional Molecules
While modular assembly is a significant strategy in chemical synthesis, the specific utility of α-(2-Methoxyethyl)benzenemethanamine HCl in this context is not documented in the available literature.
It is possible that research involving this compound exists in proprietary databases, corporate research and development, or has not yet been published. As new scientific findings are constantly being disseminated, the role of α-(2-Methoxyethyl)benzenemethanamine HCl in complex chemical synthesis may be detailed in future publications.
Applications in Catalysis and Ligand Design Based on A 2 Methoxyethyl Benzenemethanamine Scaffolds
Development of Chiral Ligands for Asymmetric Catalysis
The design of effective chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure directly influencing the stereochemical outcome of a reaction. The α-(2-Methoxyethyl)benzenemethanamine scaffold possesses key characteristics that are desirable for the development of such ligands.
The α-(2-Methoxyethyl)benzenemethanamine molecule contains a chiral center at the benzylic carbon, a primary amine, and a methoxyethyl side chain. These features offer several avenues for modification to create a diverse library of chiral ligands.
Bidentate and Tridentate Ligands: The primary amine can be readily functionalized to introduce additional coordinating groups. For instance, reaction with phosphines, oxazolines, or other nitrogen-containing heterocycles can yield P,N, N,N, or N,O-type ligands. The ether oxygen in the methoxyethyl side chain could also potentially coordinate to a metal center, leading to tridentate N,O-ligands.
Steric and Electronic Tuning: The phenyl group and the methoxyethyl chain provide opportunities for steric and electronic tuning of the ligand. Substitution on the aromatic ring can alter the electronic properties of the metal center, while modifications to the side chain can create a specific chiral pocket around the active site. This tunability is crucial for optimizing enantioselectivity for a particular transformation.
Modularity: The synthesis of ligands from α-(2-Methoxyethyl)benzenemethanamine can be highly modular, allowing for the systematic variation of substituents to fine-tune the ligand's properties. This modularity is a key principle in modern ligand design, facilitating the rapid screening of ligands for a desired catalytic activity.
It is anticipated that these ligands would form stable complexes with a range of late transition metals commonly used in catalysis, such as palladium, rhodium, iridium, and ruthenium. The formation of well-defined metal complexes is essential for achieving high levels of stereocontrol. Characterization of these complexes using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be necessary to understand their geometry and bonding, which in turn influences their catalytic behavior.
Implementation in Asymmetric Reductions and Other Enantioselective Transformations
Ligands derived from chiral amines have proven to be highly effective in a variety of asymmetric transformations, most notably in the reduction of prochiral ketones and imines. nih.govnih.gov Ruthenium, rhodium, and iridium complexes bearing chiral diamine or amino alcohol ligands are widely used for the asymmetric hydrogenation and transfer hydrogenation of carbonyl compounds to produce chiral alcohols. nih.gov
Based on these precedents, it is plausible that metal complexes of α-(2-Methoxyethyl)benzenemethanamine-derived ligands could catalyze the asymmetric reduction of a broad range of ketones with high enantioselectivity. The following table presents representative data from studies on analogous chiral amine-based catalysts in the asymmetric reduction of acetophenone, illustrating the potential efficacy of such systems.
| Catalyst Precursor | Chiral Ligand | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| [{RuCl₂(p-cymene)}₂] | (1R,2R)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | >99 | 98 | nih.gov |
| [Ir(cod)Cl]₂ | (S,S)-f-Binaphane | Acetophenone | (S)-1-Phenylethanol | 100 | 99 | acs.org |
| RhCl₃ | Chiral Diamine | Acetophenone | (R)-1-Phenylethanol | 95 | 92 | researchgate.net |
Beyond reductions, these ligands could also find application in other enantioselective transformations such as carbon-carbon bond-forming reactions, including aldol and Michael additions, as well as allylic alkylations. researchgate.net The specific design of the ligand would be tailored to the mechanistic demands of each reaction.
Integration into Metal-Organic Frameworks (MOFs) or Other Coordination Polymers for Catalytic Purposes
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.gov The incorporation of chiral building blocks into MOFs can lead to chiral frameworks with potential applications in enantioselective catalysis and separations. nih.gov
A dicarboxylic acid derivative of α-(2-Methoxyethyl)benzenemethanamine could serve as a chiral organic linker for the synthesis of homochiral MOFs. The inherent chirality of the linker would be transferred to the framework, creating a chiral porous environment. The amine and methoxy (B1213986) functionalities within the pores could act as catalytic sites or be further functionalized to introduce other catalytic moieties.
The advantages of using such MOF-based catalysts include:
Heterogeneous Catalysis: MOF catalysts are solid materials that can be easily separated from the reaction mixture, facilitating catalyst recycling and product purification.
Site Isolation: The porous nature of MOFs can lead to the isolation of active sites, potentially preventing catalyst deactivation and improving selectivity.
Shape Selectivity: The well-defined pore structure of MOFs can impart shape and size selectivity for substrates, products, or transition states, enhancing the stereoselectivity of the catalytic transformation.
Mechanistic Investigations of Catalytic Cycles Involving α-(2-Methoxyethyl)benzenemethanamine Derived Ligands
Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. For asymmetric reductions catalyzed by metal complexes of α-(2-Methoxyethyl)benzenemethanamine-derived ligands, the mechanism is likely to proceed through a six-membered pericyclic transition state, as has been proposed for similar systems. nih.gov
In this model, the metal center, the nitrogen atom of the ligand, and the oxygen and carbon atoms of the ketone would all be involved in the transition state. The stereochemical outcome of the reaction would be determined by the specific conformation of this transition state, which is influenced by the steric and electronic properties of the chiral ligand.
Detailed mechanistic studies would involve a combination of kinetic experiments, spectroscopic analysis of reaction intermediates, and computational modeling. These investigations would provide valuable insights into the factors that control the enantioselectivity and would guide the further optimization of the catalyst system.
Theoretical and Computational Chemistry Studies on A 2 Methoxyethyl Benzenemethanamine Hcl
Quantum Chemical Calculations for Structural and Conformational Analysis
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its geometry and stability.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a-(2-Methoxyethyl)benzenemethanamine HCl, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to find the most stable geometric configuration (the global minimum on the potential energy surface). researchgate.netresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles.
The stability of different conformers, arising from the rotation around single bonds (e.g., the C-C bonds in the methoxyethyl side chain), can be assessed by comparing their relative energies. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium.
Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.50 Å |
| C-O | 1.42 Å | |
| C-C (phenyl) | 1.39 Å | |
| Bond Angle | C-N-H | 109.5° |
| C-O-C | 111.8° | |
| C-C-C (phenyl) | 120.0° | |
| Dihedral Angle | C-C-N-H | 180° |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations on similar organic molecules.
Analysis of Intramolecular Interactions and Hydrogen Bonding
The conformation of this compound can be significantly influenced by intramolecular interactions, particularly hydrogen bonding. The protonated amine group (-NH3+) can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond can lead to a more compact, folded conformation, which can impact the molecule's physical and chemical properties. rsc.org
Computational methods can predict the existence and strength of such hydrogen bonds by analyzing the distance between the donor and acceptor atoms and the bond angle. Natural Bond Orbital (NBO) analysis is another technique used to quantify the strength of these interactions by examining the delocalization of electron density between the involved orbitals. doi.org
Prediction of Reactivity and Reaction Pathways
Computational chemistry also allows for the prediction of a molecule's reactivity and the elucidation of potential reaction mechanisms.
Calculation of Global and Local Reactivity Descriptors
Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule. These descriptors indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of the molecule's reactive behavior. mdpi.com
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (illustrative) |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Ionization Potential | 8.5 eV |
| Electron Affinity | 0.5 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Elucidation of Transition States and Activation Barriers
When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state before forming products. Computational methods can be used to locate the geometry of these transition states and calculate their energy. The energy difference between the reactants and the transition state is the activation barrier or activation energy. researchgate.net
By mapping the entire reaction pathway, including reactants, transition states, and products, computational chemists can gain a detailed understanding of the reaction mechanism. This information is crucial for predicting reaction rates and understanding how different factors might influence the outcome of a reaction.
Molecular Modeling for Rational Design of Novel Derivatives
The insights gained from computational studies on this compound can be leveraged for the rational design of new derivatives with desired properties. By systematically modifying the structure of the parent molecule in silico (e.g., by adding or changing functional groups) and recalculating the properties of interest, it is possible to screen a large number of potential candidates without the need for extensive experimental synthesis and testing.
For example, if the goal is to design a derivative with altered reactivity, molecular modeling can be used to predict how different substituents on the phenyl ring or modifications to the side chain would affect the HOMO-LUMO gap and local reactivity descriptors. This computational pre-screening can guide synthetic efforts toward the most promising candidates, saving time and resources.
Computational Prediction of Stereochemical Outcomes in Transformations
The prediction of stereochemical outcomes is a critical aspect of modern synthetic chemistry, particularly in the preparation of chiral molecules like α-(2-Methoxyethyl)benzenemethanamine. While specific computational studies on the stereoselective transformations leading to α-(2-Methoxyethyl)benzenemethanamine HCl are not extensively documented in public literature, the principles and methodologies can be effectively illustrated through computational analyses of analogous chiral amine syntheses. Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms that govern stereoselectivity and for predicting the major stereoisomer formed in a reaction.
These computational investigations typically focus on identifying the key transition states that lead to different stereoisomeric products. By calculating the relative free energies (ΔG‡) of these diastereomeric transition states, chemists can predict the kinetic favorability of one reaction pathway over another. A lower activation energy for the transition state leading to one stereoisomer implies that this isomer will be formed at a faster rate, thus becoming the major product. The predicted diastereomeric or enantiomeric ratio can be estimated from the calculated energy difference (ΔΔG‡) between the competing transition states.
A representative example of this approach is the computational investigation into the diastereoselective reduction of chiral sulfinyl ketimines to form chiral benzylamines, a class of compounds structurally related to α-(2-Methoxyethyl)benzenemethanamine. acs.org In such studies, a key transformation is the reduction of a carbon-nitrogen double bond, where the stereochemical outcome is directed by a chiral auxiliary.
In a study on the reduction of a chiral sulfinyl ketimine using a zirconium-based reductant (Schwartz's reagent), DFT calculations were employed to rationalize the high diastereoselectivity observed experimentally. acs.org The calculations focused on the key hydride transfer step, modeling the cyclic half-chair transition states that lead to the major and minor diastereomers. The computational model revealed that the preference for one stereoisomer is governed by steric interactions in the transition state. Specifically, the transition state leading to the major product positions the largest substituent (a phenyl group) in a pseudoequatorial orientation, which minimizes steric clashes with the ligands of the metal complex. acs.org In contrast, the transition state for the minor product forces this bulky group into a more sterically hindered pseudoaxial position. acs.org
The energy difference calculated between these two transition states provides a quantitative prediction of the reaction's stereochemical outcome. This aligns well with the experimentally observed high diastereomeric ratio, validating the proposed mechanistic model. acs.org
The data derived from such a computational analysis can be summarized as follows:
| Transition State Model | Pathway | Key Substituent Orientation | Relative Free Energy (ΔG‡) | Predicted Outcome |
| TS-major | Leads to major diastereomer | Phenyl group pseudoequatorial | 0.0 kcal/mol (Reference) | Favored Product |
| TS-minor | Leads to minor diastereomer | Phenyl group pseudoaxial | +2.1 kcal/mol | Disfavored Product |
This table presents data from a computational study on an analogous chiral benzylamine (B48309) synthesis to illustrate the methodology. acs.org
This computational approach provides profound insights into the origins of stereoselectivity. It allows researchers to visualize the three-dimensional arrangement of atoms at the moment of bond formation, identify the crucial steric and electronic interactions that control the stereochemical course of the reaction, and ultimately predict the structure of the major product. Such predictive power is invaluable for designing more efficient and selective synthetic routes toward complex chiral targets like α-(2-Methoxyethyl)benzenemethanamine HCl.
Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in Research Contexts
Application of In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
The synthesis of a-(2-Methoxyethyl)benzenemethanamine HCl involves multi-step processes where real-time monitoring can offer significant advantages for optimization and understanding reaction kinetics. In-situ spectroscopic techniques are invaluable for this purpose as they allow for the continuous analysis of a reacting mixture without the need for sample extraction, thereby preserving the integrity of the chemical process. spectroscopyonline.com
Fourier Transform Infrared (FT-IR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, can be directly immersed in the reaction vessel. This setup allows for the tracking of key functional group transformations. For instance, during a reductive amination synthesis route, the disappearance of the carbonyl (C=O) stretching frequency of a precursor ketone and the imine (C=N) stretching band of an intermediate could be monitored concurrently with the appearance of the N-H bending vibration of the primary amine product.
Table 1: Hypothetical In-Situ FT-IR Monitoring of a Reductive Amination Reaction
| Time (min) | Reactant (Ketone C=O) Peak Area (Arbitrary Units) | Intermediate (Imine C=N) Peak Area (Arbitrary Units) | Product (Amine N-H) Peak Area (Arbitrary Units) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 15 | 65 | 25 | 10 |
| 30 | 30 | 35 | 35 |
| 60 | 5 | 15 | 80 |
| 120 | <1 | 2 | 97 |
This interactive table illustrates how the relative concentrations of key species might evolve during the synthesis, providing data for kinetic modeling.
X-ray Crystallography for Absolute Stereochemistry Determination and Complex Structural Analysis
As this compound possesses a chiral center at the benzylic carbon, determining its absolute configuration is essential for stereospecific research. Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous assignment of absolute stereochemistry. nih.gov The technique provides a precise three-dimensional map of the electron density within a molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of all atoms. thieme-connect.de
The process begins with the growth of a high-quality single crystal of the enantiomerically pure hydrochloride salt. The salt form is often advantageous for crystallization due to its ionic nature and hydrogen bonding capabilities. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. soton.ac.uk For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized. thieme-connect.de When the X-ray energy is near the absorption edge of an atom in the crystal (often a heavier atom like chlorine from the HCl salt), it causes phase shifts in the scattered X-rays. thieme-connect.de This effect makes the diffraction intensities for Friedel pairs (reflections h,k,l and -h,-k,-l) unequal, allowing for the determination of the absolute structure. researchgate.net The Flack parameter is a critical value refined during the analysis that indicates the correctness of the assigned enantiomer; a value near zero confirms the assignment. soton.ac.uk
Table 2: Representative Crystallographic Data for a Chiral Amine Hydrochloride Salt
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C10H16ClNO | The elemental composition of the asymmetric unit. |
| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P2₁ | The symmetry group of the crystal, indicating chirality. soton.ac.uk |
| a, b, c (Å) | 8.5, 12.1, 9.8 | The dimensions of the unit cell. |
| β (°) | 105.2 | The angle of the unit cell for a monoclinic system. |
| R-factor | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(4) | A value close to 0 confirms the correct absolute stereochemistry has been determined. soton.ac.uk |
This interactive table presents typical parameters obtained from a single-crystal X-ray diffraction experiment, which collectively define the compound's solid-state structure.
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown compounds, confirming molecular formulas, and elucidating fragmentation pathways, which can provide insights into potential reaction intermediates. nih.gov Techniques such as Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) analyzer allow for the determination of ion masses with very high accuracy (typically <5 ppm error), enabling the confident assignment of elemental compositions. nih.gov
When analyzing a-(2-Methoxyethyl)benzenemethanamine, HRMS can first confirm the mass of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed, where the parent ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecular structure. For substituted phenethylamines that lack a β-hydroxy group, a common fragmentation pathway involves the cleavage of the N-Cα bond. nih.gov This would lead to the formation of specific, predictable fragment ions. By analyzing crude reaction mixtures, HRMS can detect the masses of potential intermediates or byproducts, helping to piece together the reaction mechanism.
Table 3: Predicted HRMS Fragmentation Data for a-(2-Methoxyethyl)benzenemethanamine
| Ion | Proposed Structure | Elemental Formula | Calculated m/z |
|---|---|---|---|
| [M+H]⁺ | Protonated Parent Molecule | C10H16NO⁺ | 166.1226 |
| Fragment 1 | Benzyl (B1604629) Cation | C7H7⁺ | 91.0542 |
| Fragment 2 | Iminium Ion | C8H9⁺ | 105.0699 |
| Fragment 3 | Spiro[2.5]octadienylium motif | C8H10N⁺ | 120.0808 |
This interactive table lists the predicted exact masses of the parent ion and key fragment ions, which can be used to confirm the structure and identify the compound in complex mixtures.
Advanced Chromatographic Techniques for Separating and Characterizing Complex Reaction Mixtures
Chromatography is indispensable for both the analysis and purification of a-(2-Methoxyethyl)benzenemethanamine. Given its chiral nature, enantioselective chromatographic methods are particularly crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. mdpi.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com
Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the (R)- and (S)-enantiomers. Supercritical Fluid Chromatography (SFC) is an alternative that often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase. jiangnan.edu.cn
For analyzing reaction mixtures, which may contain the starting materials, intermediates, product, and various byproducts, powerful techniques like two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can be employed. nih.gov This method provides exceptional separating power, allowing for the characterization of individual components in a highly complex sample.
Table 4: Comparison of Hypothetical Chiral HPLC and SFC Methods for Enantiomeric Separation
| Parameter | HPLC Method | SFC Method |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD) | Polysaccharide-based CSP (e.g., CHIRALCEL® OD) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) | CO2/Methanol (B129727)/Isopropylamine (75:25:0.2) |
| Retention Time (Enantiomer 1) | 8.2 min | 2.5 min |
| Retention Time (Enantiomer 2) | 9.5 min | 2.9 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
This interactive table compares typical conditions and performance metrics for separating the enantiomers of a-(2-Methoxyethyl)benzenemethanamine using HPLC and SFC.
Future Research Directions and Emerging Trends for A 2 Methoxyethyl Benzenemethanamine Hcl
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of amines are central to many areas of chemical production. Flow chemistry, which involves performing reactions in continuous-flowing streams rather than in batches, offers numerous advantages such as enhanced safety, better heat and mass transfer, and improved reproducibility. nih.gov The integration of a-(2-Methoxyethyl)benzenemethanamine HCl into flow chemistry setups could streamline its use in multi-step syntheses. For instance, its primary amine group can be readily functionalized in-line through reactions like N-alkylation, acylation, or reductive amination.
Automated synthesis platforms, which can perform numerous reactions in parallel with minimal human intervention, would be another key area of development. ethz.ch Such platforms could be employed to rapidly generate a library of derivatives from this compound by reacting it with a diverse set of electrophiles. This high-throughput approach would accelerate the discovery of new compounds with desired properties. A key advantage of these automated systems is their ability to handle hazardous reagents and unstable intermediates safely and efficiently. nih.gov
Illustrative Data Table for a Hypothetical Automated N-Acylation of this compound
| Entry | Acylating Agent | Reaction Time (minutes) | Conversion (%) | Purity (%) |
| 1 | Acetyl Chloride | 5 | >99 | 98 |
| 2 | Benzoyl Chloride | 10 | 98 | 97 |
| 3 | Isobutyryl Chloride | 7 | >99 | 96 |
| 4 | Acetic Anhydride | 15 | 95 | 95 |
This table represents a hypothetical scenario illustrating the potential for rapid, high-yielding reactions using an automated flow synthesis platform.
Exploration of Novel Reactivity and Catalytic Phenomena
The benzylamine (B48309) motif is a privileged structure in catalysis, and this compound could exhibit novel reactivity. The presence of the methoxyethyl group could influence the steric and electronic properties of the amine, potentially leading to unique catalytic activities. Research could focus on employing this compound or its derivatives as ligands for transition metal catalysts or as organocatalysts themselves.
One area of interest is the exploration of synergistic catalysis, where single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms are combined. This approach has been used for the Csp³–H arylation of benzylamines, and the specific substitution pattern of this compound could offer unique regioselectivity in such transformations. rsc.org Furthermore, the development of photocatalytic systems utilizing this compound could lead to new, environmentally friendly synthetic methods. For example, the photocatalytic coupling of benzylamines has been demonstrated using metal-organic frameworks, suggesting a potential pathway for the dimerization or functionalization of this compound. acs.org
Representative Data Table for a Potential Catalytic Application
| Reaction Type | Catalyst System | Substrate | Product Yield (%) | Reference Concept |
| C-H Arylation | Ir photocatalyst + Thiobenzoic acid | N-acetyl derivative of a-(2-Methoxyethyl)benzenemethanamine | 85 | Synergistic SET/HAT Catalysis rsc.org |
| Asymmetric Aldol | Proline-derived catalyst | Benzaldehyde + Acetone | 92 (95% ee) | Organocatalysis |
| Cross-Coupling | Palladium(II) Acetate (B1210297) + Ligand | Aryl Halide + Amine | 90 | Buchwald-Hartwig Amination |
This table provides representative examples of potential catalytic reactions where derivatives of this compound could be explored.
Design of Next-Generation Building Blocks for Advanced Organic Synthesis
This compound can serve as a versatile scaffold for the creation of more complex and functionalized molecules. Its primary amine allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel building blocks. wikipedia.org The methoxyethyl group can act as a directing group or be further modified, adding another layer of synthetic versatility.
Future research could focus on transforming this compound into a library of secondary and tertiary amines, amides, sulfonamides, and other derivatives. nih.gov These new building blocks could then be used in the synthesis of complex organic molecules with potential applications in materials science and other non-biological fields. The development of multi-component reactions involving this compound could also lead to the rapid construction of intricate molecular architectures. researchgate.net
Illustrative Data Table of Potential Derivative Building Blocks
| Derivative Structure | Synthetic Transformation | Potential Application |
| N-Aryl-a-(2-Methoxyethyl)benzenemethanamine | Buchwald-Hartwig Amination | Precursor for heterocyclic synthesis |
| N-Acyl-a-(2-Methoxyethyl)benzenemethanamine | Acylation | Chiral auxiliary in asymmetric synthesis |
| a-(2-Methoxyethyl)benzyl isocyanate | Phosgenation or equivalent | Reagent for polymer synthesis |
| Pyrrole derivative | Paal-Knorr Synthesis | Monomer for conductive polymers |
This table illustrates the potential for generating diverse and functionalized building blocks from the starting compound.
Applications in Non-Traditional Chemical Domains (e.g., Supramolecular Chemistry, Molecular Recognition, excluding biological)
The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and molecular recognition. The combination of an aromatic ring, a chiral center, and a flexible ether linkage provides multiple points of interaction for the formation of host-guest complexes or self-assembling systems.
The amine group can participate in hydrogen bonding, while the phenyl group can engage in π-π stacking interactions. The methoxyethyl side chain could play a role in modulating the solubility and conformational properties of supramolecular assemblies. Future research could involve incorporating this molecule into larger macrocyclic structures, such as crown ethers or calixarenes, to create novel receptors for specific guest molecules. The chiral nature of the compound could also be exploited for the development of systems capable of enantioselective recognition.
Hypothetical Data Table for Molecular Recognition Studies
| Host Molecule | Guest Molecule | Binding Constant (Kₐ, M⁻¹) | Technique |
| Crown ether derivative of a-(2-Methoxyethyl)benzenemethanamine | Ammonium (B1175870) ion | 1.5 x 10⁴ | Isothermal Titration Calorimetry |
| Self-assembled monolayer on gold | Aromatic nitro compound | - | Surface Plasmon Resonance |
| Chiral macrocycle | Enantiomers of a carboxylic acid | Kₐ(R) = 500, Kₐ(S) = 250 | NMR Titration |
This table presents a hypothetical scenario of how this compound derivatives could be studied for their molecular recognition properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for a-(2-Methoxyethyl)benzenemethanamine HCl, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-methoxyethyl sulfonate esters (e.g., 2-methoxyethyl 4-methylbenzenesulfonate) with benzenemethanamine derivatives under alkaline conditions (e.g., K₂CO₃ in acetone at ambient temperature). Post-reaction, acidification with HCl in chloroform isolates the hydrochloride salt . Optimizing reaction time and temperature (e.g., 70°C in DMF for 7 hours) improves yield, while purification via column chromatography (n-pentane:EtOAc gradients) ensures high purity .
Q. How can researchers purify and characterize this compound to confirm structural integrity?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λmax ~220–272 nm) for purity assessment. Structural confirmation requires NMR (¹H/¹³C) to verify the 2-methoxyethyl moiety and benzenemethanamine backbone. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺) and HCl adduct. Cross-reference with certified reference standards for impurities like 2-methylbenzophenone or related by-products .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?
- Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak® AD-H or OD-H columns) with hexane:isopropanol gradients resolves enantiomers. For racemic mixtures, diastereomeric salt formation using chiral acids (e.g., tartaric acid) followed by recrystallization enhances separation efficiency. Monitor optical rotation ([α]D²⁵) and validate purity via chiral HPLC .
Q. What analytical strategies detect trace impurities in this compound, and how are they quantified?
- Methodological Answer : Employ LC-MS/MS with a polar-embedded column (e.g., Luna® NH₂) to separate impurities like (RS)-2-[(2-methylphenyl)phenylmethoxy]ethanamine hydrochloride (Impurity C(EP)). Quantify using external calibration curves against EP-certified impurity standards. Limit of detection (LOD) should be ≤0.1% w/w, per ICH Q3A guidelines .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor via HPLC for hydrolyzed products (e.g., free benzenemethanamine or 2-methoxyethanol).
- Oxidative stress : Treat with 3% H₂O₂ to identify sulfoxide or N-oxide derivatives.
- Thermal stability : Store at 40°C/75% RH for 4 weeks; assess physical changes (e.g., hygroscopicity) and chemical decomposition .
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
- Methodological Answer : Use liver microsomes (human/rat) incubated with NADPH to assess Phase I metabolism. Monitor parent compound depletion via LC-MS. For Phase II metabolism, add UDP-glucuronic acid to detect glucuronide conjugates. Compare half-life (t₁/₂) and intrinsic clearance (CLint) values against controls. Metabolic stable analogs may retain the 2-methoxyethyl group due to reduced CYP450-mediated oxidation .
Q. How can researchers address contradictory data in biological activity assays involving this compound?
- Methodological Answer : Contradictions may arise from enantiomeric variability, impurity interference, or assay-specific conditions. Mitigate by:
- Enantiopure synthesis : Use chiral catalysts to isolate active enantiomers.
- Impurity profiling : Re-test biological activity after rigorous purification (e.g., preparative HPLC).
- Assay standardization : Replicate studies under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
